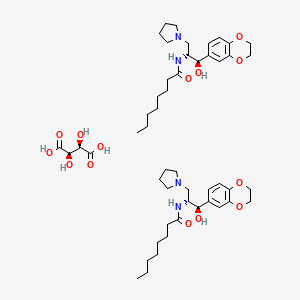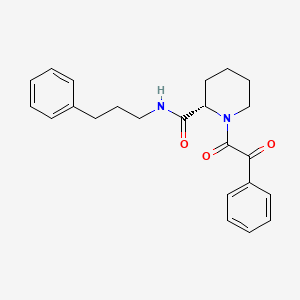
GlfT2-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GlfT2-IN-31 is a novel Galactofuranosyltransferase 2 (GlfT2) inhibitor.
Wissenschaftliche Forschungsanwendungen
Structural Insights into GlfT2
GlfT2, a key enzyme in mycobacterial cell wall biosynthesis, has been extensively studied for its unique structure and functional mechanisms. Wheatley et al. (2012) elucidated the crystal structure of GlfT2, revealing its homotetrameric architecture and distinctive nucleotide-binding site, providing insights into its polymerizing glycosyltransferase activity. This research is crucial for understanding the enzymatic process and designing anti-mycobacterial therapeutics (Wheatley et al., 2012).
Inhibitor Design and Computational Analysis
The search for effective inhibitors of GlfT2 has been a focal point of research due to its role in tuberculosis. Ortiz et al. (2019) conducted molecular docking and 3D-QSAR studies to design potent GlfT2 inhibitors, providing a framework for novel therapeutic strategies against tuberculosis (Ortiz et al., 2019).
Processivity and Length Control
Levengood et al. (2011) developed a mass spectrometry assay to study GlfT2's processive mechanism, offering direct evidence of its processive polymerase action, which is vital for understanding carbohydrate polymerization reactions (Levengood, Splain & Kiessling, 2011).
Evaluation of Flavonoids as Inhibitors
Madeswaran and Midhuna (2022) investigated the potential of flavonoids as GlfT2 inhibitors through molecular docking studies. Their findings indicate that certain flavonoids, like Silibinin, could effectively inhibit GlfT2, suggesting a novel approach to tuberculosis treatment (Madeswaran & Midhuna, 2022).
Catalytic Mechanism Analysis
Janoš et al. (2020) applied transition path sampling to study GlfT2's translocation step in the catalytic mechanism, providing an atomistic understanding of the enzyme's function. This research is pivotal for comprehending the biosynthesis of the galactan chain (Janoš, Tvaroška, Dellago & Koča, 2020).
Exploring Sulfonium Ion Inhibitors
Li and Lowary (2014) synthesized sulfonium ion compounds as potential inhibitors of GlfT2, contributing to the exploration of novel therapeutic agents targeting mycobacterial cell wall biosynthesis (Li & Lowary, 2014).
Bifunctional Catalysis and Glycosidic Linkage
May et al. (2012) discovered that GlfT2 uses a single active site for its bifunctional catalysis, challenging the paradigm of glycosyltransferases and illuminating the versatility of these enzymes in polysaccharide synthesis (May, Levengood, Splain, Brown & Kiessling, 2012).
Eigenschaften
Produktname |
GlfT2-IN-31 |
|---|---|
Molekularformel |
C19H14Cl2INO2S2 |
Molekulargewicht |
550.2505 |
IUPAC-Name |
(R,E)-2-(5-(3,4-dichlorobenzylidene)-2-thioxothiazolidin-3-yl)-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C19H14Cl2INO2S2/c20-15-6-3-12(8-16(15)21)7-14-10-23(19(26)27-14)17(18(24)25)9-11-1-4-13(22)5-2-11/h1-8,17H,9-10H2,(H,24,25)/b14-7+/t17-/m1/s1 |
InChI-Schlüssel |
PSOAPBHUVMGOSE-OEXZBZRSSA-N |
SMILES |
O=C(O)[C@H](N(C/1)C(SC1=C\C2=CC=C(Cl)C(Cl)=C2)=S)CC3=CC=C(I)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GlfT2-IN-31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




